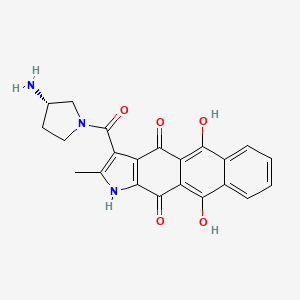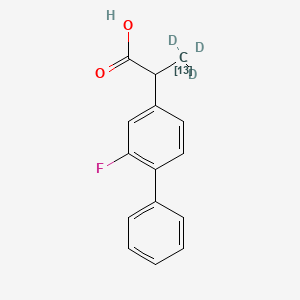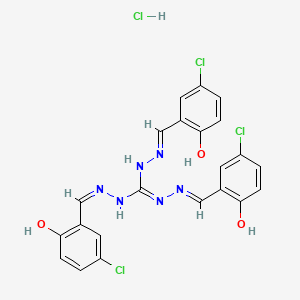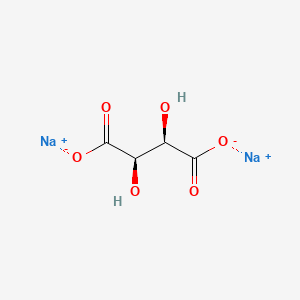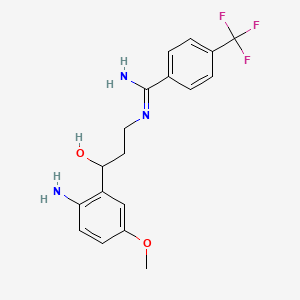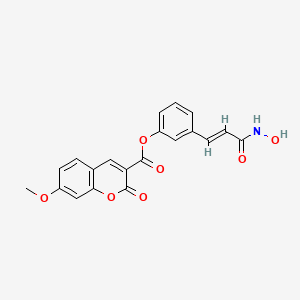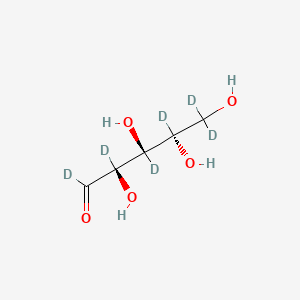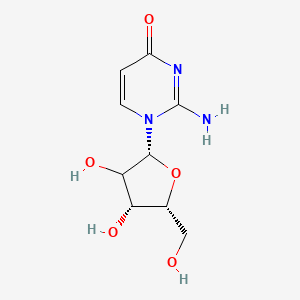![molecular formula C25H30O6 B15141860 [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The acetoxy groups are introduced through acetylation reactions, which can be carried out using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can help in scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The phenyl ring structure allows for interactions with hydrophobic regions of proteins and other biomolecules, potentially affecting their function.
相似化合物的比较
Similar Compounds
Phenyl acetate: Shares the phenyl ring and acetoxy group but lacks the extended heptyl chain.
Acetoxybenzoic acid: Contains an acetoxy group attached to a benzoic acid structure.
Uniqueness
What sets [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate apart is its complex structure, which includes multiple acetoxy groups and a long heptyl chain. This unique configuration may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C25H30O6 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate |
InChI |
InChI=1S/C25H30O6/c1-18(26)29-23(12-8-7-11-21-9-5-4-6-10-21)15-13-22-14-16-24(30-19(2)27)25(17-22)31-20(3)28/h4-6,9-10,14,16-17,23H,7-8,11-13,15H2,1-3H3/t23-/m0/s1 |
InChI 键 |
ONTKJJHFOWPHNJ-QHCPKHFHSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)CC[C@H](CCCCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)CCC(CCCCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


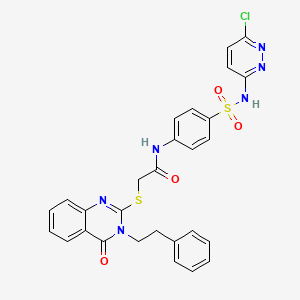
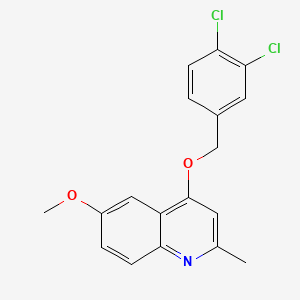
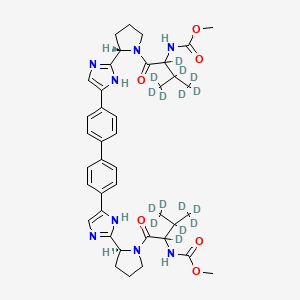
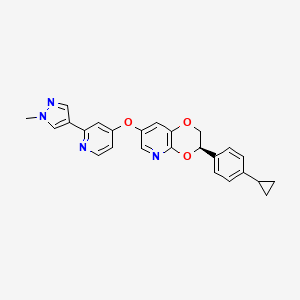
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
